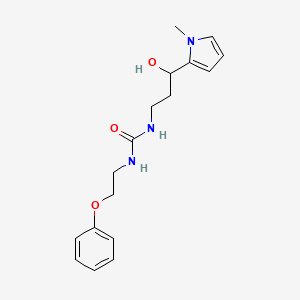

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a pyrrole ring, a phenoxyethyl group, and a hydroxypropyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.

Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The urea group can be reduced to amines.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted ureas.

Applications De Recherche Scientifique

Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

Materials Science: As a building block for the synthesis of polymers and advanced materials.

Biology: As a probe for studying biological processes.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea: Lacks the methyl group on the pyrrole ring.

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenylethyl)urea: Lacks the oxygen atom in the phenoxyethyl group.

Uniqueness

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to the specific combination of functional groups which can impart distinct chemical and biological properties.

Activité Biologique

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound consists of a urea functional group linked to a hydroxypropyl chain and a pyrrole ring, as well as a phenoxyethyl substituent. This unique structure contributes to its biological activity.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1795305-43-9 |

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways. For instance, it has been observed to interact with histone deacetylases (HDACs), which play a significant role in regulating gene expression and are targets in cancer therapy.

- Receptor Interaction : It may bind to various cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.

- Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties, potentially making them candidates for treating fungal infections .

Therapeutic Applications

- Cancer Treatment : Due to its HDAC inhibitory activity, the compound shows promise in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells.

- Neurodegenerative Diseases : Its ability to modulate gene expression may have implications for treating neurodegenerative conditions where HDACs are implicated .

- Antifungal Agent : The compound's structural analogs have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating dermatophyte infections .

Study on HDAC Inhibition

A study conducted on related compounds demonstrated potent HDAC inhibition, leading to reduced tumor growth in xenograft models. The compounds tested showed IC50 values in the nanomolar range, indicating strong efficacy against cancer cell lines .

Antifungal Activity Evaluation

In vitro studies evaluated the antifungal activity of derivatives of this compound against common dermatophytes. Results indicated significant inhibition at concentrations as low as 0.5 µg/ml, showcasing the potential for therapeutic use in antifungal formulations .

Pharmacokinetics

The pharmacokinetic profile of similar urea derivatives suggests favorable absorption and bioavailability, with metabolic pathways involving cytochrome P450 enzymes being predominant. This information is crucial for understanding the compound's therapeutic window and safety profile .

Propriétés

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGOMRPWSWDOJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.